molecular formula C21H21N3O3 B2759018 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 852367-24-9

1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No. B2759018
CAS RN: 852367-24-9
M. Wt: 363.417
InChI Key: SFAHLIVFZUWUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

HIV-1 Inhibition

Research has identified certain indole-based derivatives, including those with piperazine substitutions, as potent inhibitors of HIV-1 attachment. These compounds interfere with the interaction between the viral protein gp120 and the host cell receptor CD4, showcasing a promising avenue for antiviral drug development. The piperazine ring, in particular, plays a crucial role as a scaffold, positioning the indole glyoxamide and benzamide in a manner that complements the gp120 binding site (Tao Wang et al., 2009).

Fluorescent Ligands for 5-HT1A Receptors

A series of 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent properties have been synthesized to explore their utility in visualizing 5-HT1A receptors. These compounds demonstrate high receptor affinity and unique fluorescence characteristics, offering valuable tools for biological imaging and receptor localization studies (E. Lacivita et al., 2009).

Anticancer Activity

Derivatives of piperazine-2,6-dione have been synthesized and evaluated for their anticancer activity across various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. Some compounds showed promising anticancer effects, indicating potential for further therapeutic development (Sandeep Kumar et al., 2013).

Cardiotropic Activity

Certain cyclic methoxyphenyltriazaalkanes, including piperazine derivatives, have been synthesized and shown to possess significant antiarrhythmic activity. These findings suggest a potential role for these compounds in treating cardiac arrhythmias, with one compound notably demonstrating efficacy in multiple arrhythmia models (G. Mokrov et al., 2019).

Organic Crystal Engineering

Studies on the crystal packing of piperazinediones derived from indole-based acids have provided insights into the supramolecular organization of these compounds. These findings contribute to the broader field of crystal engineering, offering implications for the design and development of materials with specific physical properties (Deogratias Ntirampebura et al., 2008).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-19-9-5-4-8-18(19)23-10-12-24(13-11-23)21(26)20(25)16-14-22-17-7-3-2-6-15(16)17/h2-9,14,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAHLIVFZUWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

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